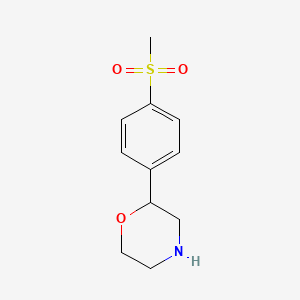

2-(4-Methanesulfonylphenyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methanesulfonylphenyl)morpholine is a chemical compound with the molecular formula C11H15NO3S . It is also known as MSMP.

Synthesis Analysis

The synthesis of morpholines has been a topic of significant interest due to its widespread availability in natural products and biologically relevant compounds . Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular weight of this compound is 277.77 . The Inchi Code is 1S/C11H15NO3S.ClH/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11;/h2-5,11-12H,6-8H2,1H3;1H .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . Here we report the latest (2013 – early 2019) most advanced examples and some important results that were omitted in the mentioned reviews .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications

Antimicrobial and Modulating Activity

2-(4-Methanesulfonylphenyl)morpholine, belonging to the class of sulfonamides with a morpholine group, exhibits antimicrobial properties. Research has explored its antimicrobial and modulating activities against various microorganisms including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi such as Candida albicans. Specifically, it has been found to enhance the effectiveness of antibiotics like amikacin against resistant strains of P. aeruginosa, showcasing its potential in combating multidrug-resistant microorganisms (Oliveira et al., 2015).

Synthesis of DNA-PK Inhibitors

The compound has been utilized in the synthesis of key precursors for DNA-dependent protein kinase (DNA-PK) inhibitors, which are crucial in cancer therapy. One such method involves the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, demonstrating the compound's importance in the development of novel therapeutic agents (Aristegui et al., 2006).

Catalysis in Green Chemistry

In green chemistry, this compound is involved in solvent-free condensations of ketones with malononitrile, catalyzed by the methanesulfonic acid/morpholine system. This process highlights the compound's role in facilitating environmentally friendly chemical syntheses with good yields and short reaction times, broadening its applicability in sustainable chemical processes (Góra et al., 2009).

Electrophosphorescent Light-Emitting Devices

Research into electrophosphorescent light-emitting devices has evaluated bis-sulfone molecules, related to this compound, as hosts for phosphors. These studies contribute to the development of high-efficiency blue-green organic light-emitting devices, illustrating the compound's potential in advancing optoelectronic technology (Kim et al., 2011).

Novel Hydrogen Sulfide-Releasing Molecule

GYY4137, a novel water-soluble molecule related to this compound, has been characterized for its slow-releasing hydrogen sulfide properties. This compound shows promise in cardiovascular biology, offering insights into the biological effects of hydrogen sulfide, including vasodilator and antihypertensive activities, which could be of therapeutic value in cardiovascular diseases (Li et al., 2008).

Mechanism of Action

Mode of Action

It is known that morpholine derivatives can have a wide variety of pharmacological activities . For instance, some morpholine derivatives act by inhibiting the synthesis of prostaglandins

Biochemical Pathways

The downstream effects of these interactions would depend on the specific pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and moisture can affect the stability and efficacy of a compound . For instance, water is an essential component for the growth of bacteria, and desiccation or drying can have a severe effect on microbes . Therefore, the presence of a free water molecule is important for the optimum growth of the microorganism .

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11/h2-5,11-12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWWKBPFMXUQJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2CNCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2904375.png)

![(E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2904377.png)

![N-cycloheptyl-3-(3-phenyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2904379.png)

![N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2904382.png)

![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide](/img/structure/B2904396.png)